3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine
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Overview
Description
3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methylbenzenesulfonyl group attached to an azetidine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Attachment of the Methoxy and Methylbenzenesulfonyl Groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: This compound shares the methoxy and methyl groups but differs in its boronic acid functionality.
4-Methoxy-3-methylphenylacetic acid: Similar in having the methoxy and methyl groups, but it contains an acetic acid moiety instead of the azetidine ring.
Uniqueness
3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine is unique due to the presence of the difluoromethyl group and the azetidine ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject for research and development.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxy-3-methylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-5-10(3-4-11(8)18-2)19(16,17)15-6-9(7-15)12(13)14/h3-5,9,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPKVHEHVEADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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